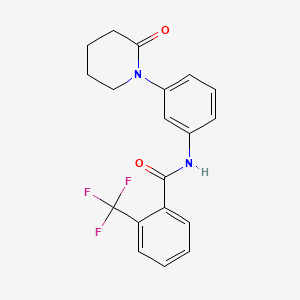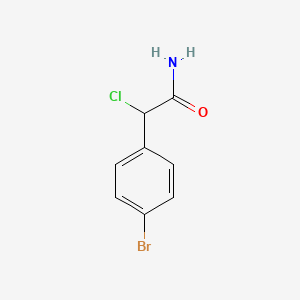![molecular formula C17H17BrN2O3S2 B2736341 Ethyl 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate CAS No. 362501-22-2](/img/structure/B2736341.png)
Ethyl 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate is a useful research compound. Its molecular formula is C17H17BrN2O3S2 and its molecular weight is 441.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Ethyl 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate and its derivatives have been studied for their potential in antimicrobial activities. Research has shown that these compounds exhibit in vitro antimicrobial activity against bacterial isolates such as Escherichia coli and Xanthomonas citri, as well as antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).
Heterocyclic Synthesis
The compound has been used as a starting material in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the preparation of thio-substituted ethyl nicotinate derivatives and pyridothienopyrimidine derivatives, demonstrating its versatility in synthetic chemistry (Gad-Elkareem et al., 2011).
Enzymatic Activity
This compound and related compounds have been investigated for their effects on enzymatic activity. Studies have shown that these compounds can significantly increase the reactivity of enzymes like cellobiase, highlighting their potential in biochemical research (Abd & Awas, 2008).
Pharmaceutical Research
In the pharmaceutical domain, these compounds have been examined for their potential as antimycobacterial agents. One study found that a derivative of this compound exhibited significant in vitro activity against Mycobacterium tuberculosis, suggesting its potential in developing new treatments for tuberculosis (Raju et al., 2010).
Molecular Structure Analysis
The molecular structure and crystallography of similar compounds have been studied to understand their chemical properties better. These studies contribute to the broader understanding of the chemical behavior and potential applications of such compounds (Liu et al., 2012).
Properties
IUPAC Name |
ethyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S2/c1-3-23-16(22)10(2)25-17-19-13-8-9-24-14(13)15(21)20(17)12-6-4-11(18)5-7-12/h4-7,10H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYHKUNBWJFZPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Br)SCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Potassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate](/img/structure/B2736258.png)
![N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2736261.png)
![4-Chloro-2-[(3-chlorobenzyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2736262.png)
![6-chloro-5-methyl-N-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]ethyl}pyridine-3-sulfonamide](/img/structure/B2736263.png)
![2-[(3-nitrophenyl)methylsulfanyl]-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine](/img/structure/B2736265.png)
![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2736268.png)


![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2736271.png)
![N-cyclohexyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2736272.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2736273.png)

![3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester](/img/structure/B2736279.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide](/img/structure/B2736281.png)
